N,N-diethyl-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine
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Description
N,N-diethyl-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a useful research compound. Its molecular formula is C19H29N5OS2 and its molecular weight is 407.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in this area involves the synthesis of novel compounds through complex chemical reactions, aiming to develop molecules with specific structural features that may confer desirable biological activities. For example, Rajkumar et al. (2014) focused on the synthesis of piperazine derivatives using a cyclo condensation method, which were then characterized and evaluated for their antimicrobial activities, showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, synthesis methods that lead to the creation of hybrid molecules containing various pharmacophore groups aim to enhance the biological activity and solubility of these compounds for potential therapeutic use, as described by Díaz et al. (2020) in their development of a σ1 receptor antagonist clinical candidate for pain management (Díaz et al., 2020).
Biological Evaluation
The biological evaluation of synthesized compounds is critical for determining their potential therapeutic applications. Studies in this domain assess the antimicrobial, anti-inflammatory, and analgesic activities of novel compounds. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which were evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing significant results compared to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study by Gurunani et al. (2022) focused on the synthesis of Sparfloxacin derivatives as antibacterial and antimycobacterial agents, indicating the potential for further exploration and clinical investigation of such derivatives (Gurunani, Agrawal, Walde, & Ittadwar, 2022).
Properties
IUPAC Name |
N,N-diethyl-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5OS2/c1-4-22(5-2)14-15-26-19-21-20-18(27-19)24-12-10-23(11-13-24)16-8-6-7-9-17(16)25-3/h6-9H,4-5,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIAVRJKRPOKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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